molecular formula C18H26N6O3S B5551853 4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

Cat. No. B5551853
M. Wt: 406.5 g/mol
InChI Key: ZBTURGHKCSWYOR-UHFFFAOYSA-N
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Description

4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C18H26N6O3S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is 406.17870989 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Antimicrobial Activity

Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, prepared using related starting materials, have shown antimicrobial activity, with some compounds found to be active against specific bacterial strains. This highlights the compound's role in the synthesis of antimicrobial agents (Ammar et al., 2004).

Crystal Engineering and Supramolecular Complexes

The principles of crystal engineering have been applied to prepare organic co-crystals and salts involving pyridines, which are molecular building blocks that can disrupt hydrogen bonded dimers within parent drug crystals. This has enabled access to both co-crystals and salts, demonstrating the compound's potential in the field of crystal engineering (Elacqua et al., 2013).

Antiproliferative Activity Against Cancer Cell Lines

A series of new derivatives synthesized via nucleophilic substitution reaction exhibited antiproliferative effect against human cancer cell lines, with some compounds showing good activity. This indicates the compound's potential in developing anticancer agents (Mallesha et al., 2012).

Synthesis and Structural Analysis

The synthesis of novel derivatives and their structural characterization through single-crystal X-ray analyses have been conducted, revealing details about their molecular conformation and the formation of hydrogen-bonded chains. This underscores the compound's utility in the synthesis and structural elucidation of complex molecules (Seethalakshmi & Palanivel, 2017).

Antimicrobial Evaluation

The synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety has led to the discovery of derivatives with significant antimicrobial activities, surpassing that of reference drugs in some cases. This highlights the potential application of the compound in developing new antimicrobial agents (Alsaedi et al., 2019).

properties

IUPAC Name

3,5-dimethyl-4-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3S/c1-14-17(15(2)27-21-14)28(25,26)24-12-10-22(11-13-24)16-6-7-19-18(20-16)23-8-4-3-5-9-23/h6-7H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTURGHKCSWYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-((4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)isoxazole

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